- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751

Cas no 94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid)

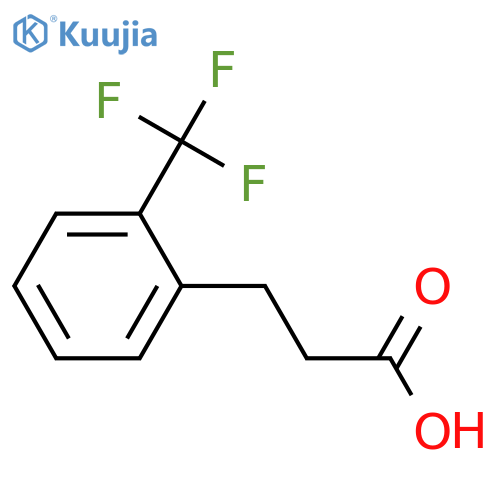

94022-99-8 structure

Produktname:3-2-(Trifluoromethyl)phenylpropionic Acid

3-2-(Trifluoromethyl)phenylpropionic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-[2-(Trifluoromethyl)phenyl]propanoic acid

- 3-[o-(alpha,alpha,alpha-Trifluorotolyl)]propionic acid

- 3-[2-(Trifluoromethyl)phenyl]propionic acid

- 2-(Trifluoromethyl)benzenepropanoic acid (ACI)

- 3-(2-Trifluoromethylphenyl)propanoic acid

- 3-[2-(Trifluoromethyl)phenyl]propanoicacid

- 2-(trifluoromethyl)hydrocinnamic acid

- MFCD06823965

- 3-(2-(trifluoromethyl)phenyl)propanoic acid

- CHEBI:60707

- EN300-115395

- SY032237

- 3-[o-(,,-trifluorotolyl)]propionic acid

- Q27128559

- GS-6190

- 94022-99-8

- DTXSID70916649

- Z317037938

- DB-079774

- CS-M0242

- Benzenepropanoic acid, 2-(trifluoromethyl)-

- AKOS000197401

- 3-[2-(Trifluoromethyl)phenyl]propionic acid, 97%

- SCHEMBL1953231

- 2'-Trifluoromethylphenylpropionic Acid

- 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid

- 2-(Trifluoromethyl)benzenepropanoic acid

- 3-2-(Trifluoromethyl)phenylpropionic Acid

-

- MDL: MFCD06823965

- Inchi: 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)

- InChI-Schlüssel: YTDVNFDGHHHPEE-UHFFFAOYSA-N

- Lächelt: O=C(CCC1C(C(F)(F)F)=CC=CC=1)O

Berechnete Eigenschaften

- Genaue Masse: 218.05500

- Monoisotopenmasse: 299.962278

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 4

- Komplexität: 225

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: 2.6

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Dichte: 1.3±0.1 g/cm3

- Schmelzpunkt: 84-88 °C

- Siedepunkt: 266.9℃ at 760 mmHg

- Flammpunkt: 115.2±25.9 °C

- Brechungsindex: 1.474

- PSA: 37.30000

- LogP: 2.72260

- Dampfdruck: 0.0±0.6 mmHg at 25°C

3-2-(Trifluoromethyl)phenylpropionic Acid Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26; S36/37

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Lagern bei 4° C, bessere Lagerung bei -4° C

- TSCA:Yes

- Risikophrasen:R22; R36/37/38

3-2-(Trifluoromethyl)phenylpropionic Acid Zolldaten

- HS-CODE:2916399090

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

3-2-(Trifluoromethyl)phenylpropionic Acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007218-500mg |

3-(2'-(Trifluoromethyl)phenyl)propionic acid |

94022-99-8 | 97% | 500mg |

$815.00 | 2023-08-31 | |

| abcr | AB228914-25 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 25g |

€190.70 | 2023-04-27 | ||

| eNovation Chemicals LLC | D380538-1g |

3-[2-(Trifluoromethyl)phenyl]propionic acid |

94022-99-8 | 97% | 1g |

$140 | 2024-05-24 | |

| eNovation Chemicals LLC | D380538-5g |

3-[2-(Trifluoromethyl)phenyl]propionic acid |

94022-99-8 | 97% | 5g |

$200 | 2024-05-24 | |

| abcr | AB228914-100 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 100g |

€482.70 | 2023-04-27 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30600-25g |

3-(2-(Trifluoromethyl)phenyl)propanoic acid |

94022-99-8 | 98% | 25g |

¥469.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010048-25g |

3-2-(Trifluoromethyl)phenylpropionic Acid |

94022-99-8 | 97% | 25g |

¥208 | 2024-07-19 | |

| ChemScence | CS-M0242-25g |

3-(2-(trifluoromethyl)phenyl)propanoic acid |

94022-99-8 | 25g |

$91.0 | 2022-04-26 | ||

| abcr | AB228914-5 g |

3-[2-(Trifluoromethyl)phenyl]propanoic acid; . |

94022-99-8 | 5g |

€90.80 | 2023-04-27 | ||

| TRC | T791630-5g |

3-[2-(Trifluoromethyl)phenyl]propionic Acid |

94022-99-8 | 5g |

$ 138.00 | 2023-09-05 |

3-2-(Trifluoromethyl)phenylpropionic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Toluene ; 36 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 50 °C

Referenz

- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of (phenylalkanoyl)guanidines with perfluoroalkyl groups as sodium-hydrogen antiporter inhibitors, European Patent Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Preparation of 6-oxotetrahydropyridazines and related compounds as selective EP4 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4

Referenz

- Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetal, Tetrahedron, 2004, 60(50), 11533-11540

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate

Referenz

- Perfluoroalkyl group-bearing phenyl-substituted alkylcarboxylic acid guanidides, process for their preparation, their use as medicaments or diagnostics, and medicaments containing them., Germany, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium

Referenz

- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine ; cooled

1.2 2.5 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 2.5 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

- Pyrimidinedione derivatives as monocarboxylate transporter inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and autoimmune diseases, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Catalysts: Acetic anhydride , Phosphine, tris(4-ethenylfluorophenyl)-, homopolymer Solvents: Toluene ; 48 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Method for synthesizing phenylpropionic acid compound by catalyzing with heterogeneous palladium metal, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Tetrahydrofuran ; 15 h, rt

Referenz

- Preparation of 2-amino-2-(2-phenylethyl)propane-1,3-diol derivatives for the treatment and/or prevention of autoimmune diseases or allergic diseases, World Intellectual Property Organization, , ,

3-2-(Trifluoromethyl)phenylpropionic Acid Raw materials

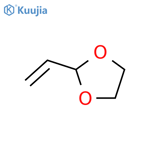

- 2-vinyl-1,3-dioxolane

- 2-(Trifluoromethyl)benzaldehyde

- 3-2-(trifluoromethyl)phenylprop-2-enoic acid

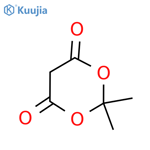

- 2,2-dimethyl-1,3-dioxane-4,6-dione

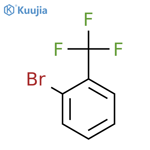

- 2-Bromobenzotrifluoride

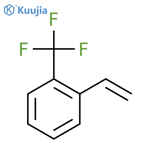

- 2-(Trifluoromethyl)styrene

- 2-(Trifluoromethyl)cinnamic acid

3-2-(Trifluoromethyl)phenylpropionic Acid Preparation Products

3-2-(Trifluoromethyl)phenylpropionic Acid Verwandte Literatur

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid) Verwandte Produkte

- 585-50-2(3-[3-(trifluoromethyl)phenyl]propanoic acid)

- 53473-36-2(3-4-(trifluoromethyl)phenylpropanoic acid)

- 2228829-28-3(4-bromo-2-fluoro-2-methylpentane)

- 692733-12-3(7-[CHLORO(DIFLUORO)METHYL]-5-METHYL-3-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE)

- 2228440-90-0(2-3-chloro-4-(difluoromethoxy)phenyl-1-methylpiperazine)

- 53760-20-6(Cytochalasin J)

- 959434-82-3(tert-Butyl N-(hex-5-en-1-yl)-N-methylcarbamate)

- 1251560-44-7(N-2-(4-fluorophenyl)ethyl-4-(4-methyl-1,3-thiazol-2-yl)methoxybenzamide)

- 2228694-83-3(methyl 4-(1-aminocyclopropyl)-2-methylbenzoate)

- 473733-45-8(a-ethyl-3-Furanmethanamine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94022-99-8)3-2-(Trifluoromethyl)phenylpropionic Acid

Reinheit:99%

Menge:100g

Preis ($):251.0